![molecular formula C7H9F3OS B14248431 Cyclohexanone, 2-[(trifluoromethyl)thio]- CAS No. 294869-91-3](/img/structure/B14248431.png)
Cyclohexanone, 2-[(trifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-[(trifluoromethyl)thio]- is an organic compound with the molecular formula C7H9F3OS It is a derivative of cyclohexanone, where a trifluoromethylthio group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-[(trifluoromethyl)thio]- can be synthesized through several methods. One common approach involves the trifluoromethylthiolation of cyclohexanone derivatives. This process typically uses trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride or trifluoromethanesulfenamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trifluoromethylthiolating agents. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-[(trifluoromethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of cyclohexanone, 2-[(trifluoromethyl)thio]- involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the trifluoromethylthio group.
2-(Trifluoromethyl)cyclohexanone: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio.
Cyclohexanone, 2-[(trifluoromethyl)oxy]-: Contains a trifluoromethoxy group instead of trifluoromethylthio
Uniqueness
Cyclohexanone, 2-[(trifluoromethyl)thio]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
294869-91-3 |
|---|---|
Molecular Formula |
C7H9F3OS |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H9F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h6H,1-4H2 |
InChI Key |
IINQOAMUBQXSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



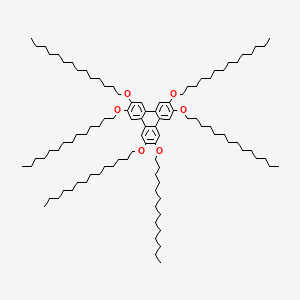

![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
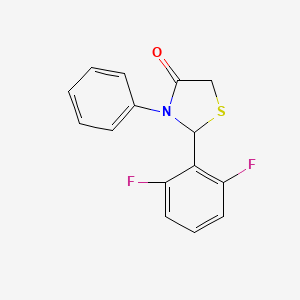
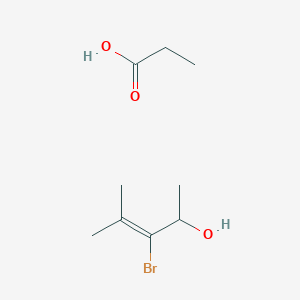
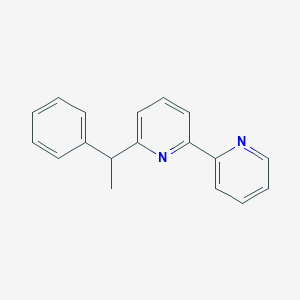
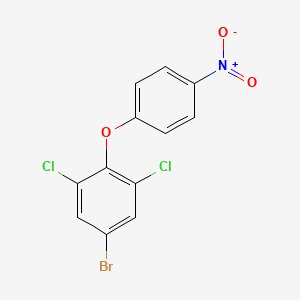
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
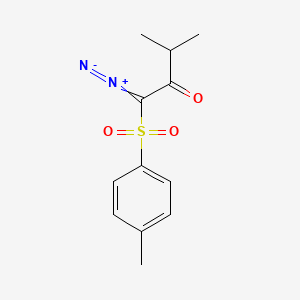
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
